2-Chloro-4-fluorobenzoyl fluoride
Description
2-Chloro-4-fluorobenzoyl chloride (CAS 21900-54-9) is a halogenated aromatic acyl chloride with the molecular formula C₇H₃Cl₂FO and a molecular weight of 192.998 g/mol . Its structure features a benzoyl chloride backbone substituted with chlorine at the 2-position and fluorine at the 4-position. This compound is widely used as a reactive intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Key identifiers include:
The presence of electron-withdrawing substituents (Cl and F) enhances its electrophilicity, making it highly reactive in nucleophilic acyl substitution reactions. Industrial applications include its use in synthesizing urea derivatives (e.g., AVE#21, a glycogen phosphorylase inhibitor) and fluorescent nucleosides .
Properties
CAS No. |
152125-93-4 |
|---|---|
Molecular Formula |
C7H3ClF2O |
Molecular Weight |
176.547 |
IUPAC Name |
2-chloro-4-fluorobenzoyl fluoride |
InChI |
InChI=1S/C7H3ClF2O/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H |
InChI Key |
NGZYPNMJGBGFCN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1F)Cl)C(=O)F |
Synonyms |
Benzoyl fluoride, 2-chloro-4-fluoro- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Bromo-4-fluorobenzylamine Hydrochloride (CAS 289038-14-8)
- Molecular Formula : C₇H₆BrFNH₂·HCl
- Key Differences :
- Replaces the benzoyl chloride group with a benzylamine moiety.
- Bromine substitutes chlorine at the 2-position.
- Applications : Primarily used in medicinal chemistry for amine-based drug synthesis. Its bromide substituent offers distinct electronic and steric effects compared to chloride, influencing binding affinity in biological targets .
4-Fluoro-2-methylbenzenesulfonyl Chloride
- Molecular Formula : C₇H₆ClFO₂S
- Key Differences :
- Features a sulfonyl chloride (-SO₂Cl) group instead of benzoyl chloride.
- Contains a methyl group at the 2-position.
- Applications : Used as a sulfonating agent in peptide synthesis and polymer chemistry. The sulfonyl group’s strong electron-withdrawing nature increases stability but reduces reactivity compared to acyl chlorides .
2-Chloro-4-fluorophenylboronic Acid
- Molecular Formula : C₆H₄BClFO₂
- Key Differences :
- Replaces the benzoyl chloride with a boronic acid (-B(OH)₂) group.
- Applications : Critical in Suzuki-Miyaura cross-coupling reactions for constructing biaryl structures. The boronic acid group enables catalytic coupling with aryl halides, a reactivity absent in acyl chlorides .
1-(2-Chloro-4-fluorobenzoyl)-3-aryl Urea Derivatives (e.g., AVE#21)
- Example Structure : 1-(2-Chloro-4-fluorobenzoyl)-3-(5-hydroxy-2-methoxy-phenyl)urea
- Key Differences :
- Incorporates a urea (-NHCONH-) linkage instead of a chloride leaving group.
- The urea moiety facilitates hydrogen bonding with enzyme active sites .
Table 1: Comparative Analysis of Key Compounds
Research Findings and Reactivity Insights
- Electronic Effects : The electron-withdrawing Cl and F substituents in 2-chloro-4-fluorobenzoyl chloride enhance electrophilicity at the carbonyl carbon, enabling rapid reactions with nucleophiles (e.g., amines, alcohols) .
- Biological Activity: Derivatives like AVE#21 exhibit nanomolar affinity for glycogen phosphorylase due to synergistic interactions between the benzoyl group and the enzyme’s allosteric site .
- Synthetic Versatility : Compared to sulfonyl chlorides or boronic acids, acyl chlorides like 2-chloro-4-fluorobenzoyl chloride offer broader utility in forming amides, esters, and heterocycles .
Notes on Discrepancies
Available data pertains to 2-chloro-4-fluorobenzoyl chloride (CAS 21900-54-9), a closely related compound. The fluoride variant, if synthesized, would exhibit distinct reactivity due to fluorine’s smaller size and higher electronegativity compared to chlorine.
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